2-Methyl-4-iso-pentoxyphenethyl alcohol
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Overview
Description
2-Methyl-4-iso-pentoxyphenethyl alcohol is an organic compound with the molecular formula C12H18O2. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a phenethyl structure, which includes a benzene ring and an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-iso-pentoxyphenethyl alcohol can be achieved through several methods. One common approach involves the alkylation of phenethyl alcohol with 2-methyl-4-iso-pentyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can be employed to achieve higher selectivity and conversion rates. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-iso-pentoxyphenethyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Methyl-4-iso-pentoxyphenethyl alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-iso-pentoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phenethyl alcohol: A simpler analog with a hydroxyl group attached to a phenethyl structure.
2-Methyl-4-pentoxyphenethyl alcohol: Similar structure but without the iso- configuration.
4-iso-Pentoxyphenethyl alcohol: Lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-4-iso-pentoxyphenethyl alcohol is unique due to the presence of both the iso-pentoxy group and the methyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-[2-methyl-4-(3-methylbutoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-11(2)7-9-16-14-5-4-13(6-8-15)12(3)10-14/h4-5,10-11,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMBVMJIVCRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC(C)C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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